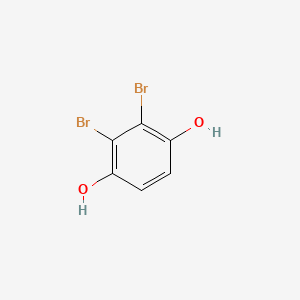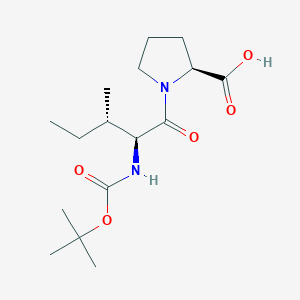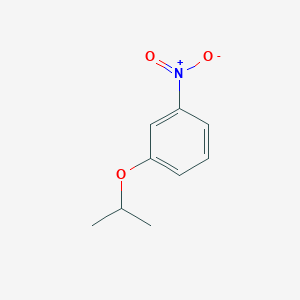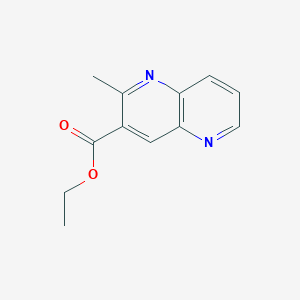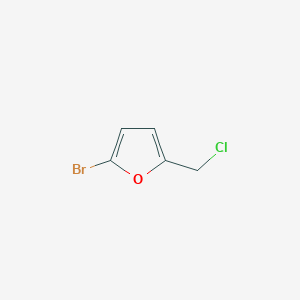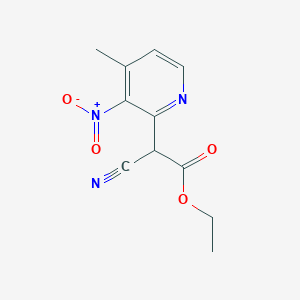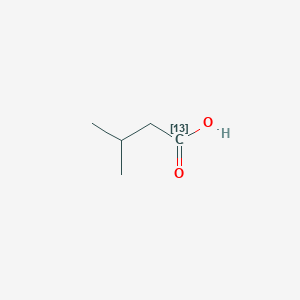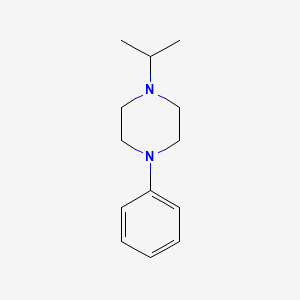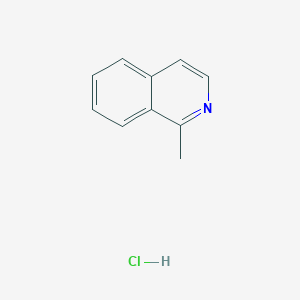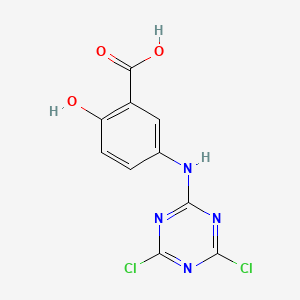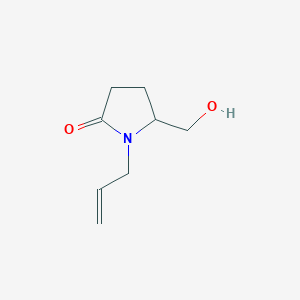
Tetrahydrothiophene-1,1-diylidenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrothiophene-1,1-diylidenediamine is a chemical compound with the molecular formula C4H8N2S It is known for its unique structure, which includes a thiolane ring with two imine groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothiophene-1,1-diylidenediamine typically involves the reaction of thiolane with appropriate nitrogen-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothiophene-1,1-diylidenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Tetrahydrothiophene-1,1-diylidenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tetrahydrothiophene-1,1-diylidenediamine involves its interaction with molecular targets through its imine and thiolane groups. These interactions can modulate various biochemical pathways, leading to specific effects depending on the context of its use. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Tetrahydrothiophene-1,1-diylidenediamine can be compared with other similar compounds, such as:
Thiolane: Lacks the imine groups, making it less reactive in certain chemical reactions.
1lambda~6~-Thiolane-1,1-diamine: Contains amine groups instead of imine groups, leading to different reactivity and applications.
1lambda~6~-Thiolane-1,1-dioxide: An oxidized form with different chemical properties and uses.
Properties
CAS No. |
53245-06-0 |
|---|---|
Molecular Formula |
C4H10N2S |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
1,1-diiminothiolane |
InChI |
InChI=1S/C4H10N2S/c5-7(6)3-1-2-4-7/h5-6H,1-4H2 |
InChI Key |
PTUHOPHIOKTEGM-UHFFFAOYSA-N |
SMILES |
C1CCS(=N)(=N)C1 |
Canonical SMILES |
C1CCS(=N)(=N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


